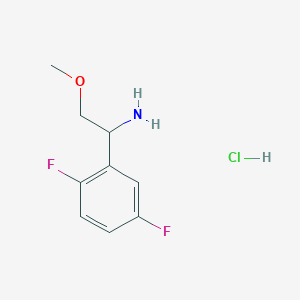

1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17650811

Molecular Formula: C9H12ClF2NO

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClF2NO |

|---|---|

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 1-(2,5-difluorophenyl)-2-methoxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2NO.ClH/c1-13-5-9(12)7-4-6(10)2-3-8(7)11;/h2-4,9H,5,12H2,1H3;1H |

| Standard InChI Key | VFPKGTGDVUMMNK-UHFFFAOYSA-N |

| Canonical SMILES | COCC(C1=C(C=CC(=C1)F)F)N.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The hydrochloride salt of 1-(2,5-difluorophenyl)-2-methoxyethan-1-amine has the molecular formula C₉H₁₂ClF₂NO and a molecular weight of 223.65 g/mol . This contrasts with the free base form (C₉H₁₁F₂NO), which has a molecular weight of 187.19 g/mol. The addition of hydrochloric acid accounts for the increased molecular weight and altered physicochemical properties, such as enhanced hygroscopicity and solubility in polar solvents.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1209410-63-8 | |

| Molecular Formula | C₉H₁₂ClF₂NO | |

| Molecular Weight | 223.65 g/mol | |

| SMILES Notation | NC(C1=CC(F)=CC=C1F)COC.[H]Cl | |

| InChIKey (Free Base) | SIXAHZUTKFJHJI-UHFFFAOYSA-N |

Structural Characteristics

The compound features a 2,5-difluorophenyl ring bonded to a methoxyethylamine group, with the amine protonated to form a hydrochloride salt. The fluorine atoms at the 2- and 5-positions of the aromatic ring introduce electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The methoxy group (-OCH₃) on the ethylamine side chain contributes to steric and electronic modulation, potentially enhancing binding affinity in receptor-ligand interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2,5-difluorophenyl)-2-methoxyethan-1-amine hydrochloride typically involves two stages:

-

Formation of the Free Base:

-

Reductive Amination: Reacting 2,5-difluorophenylacetaldehyde with methoxyamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Alkylation: Treating 2,5-difluorobenzyl chloride with 2-methoxyethylamine under basic conditions.

-

-

Salt Formation: Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt .

Optimization and Yield Considerations

Industrial-scale production requires optimization of reaction parameters such as temperature, solvent choice, and stoichiometry. For example, the use of protonic solvents (e.g., water or ethanol) during salt formation improves yield and purity by facilitating ion pairing . Patented methods for analogous compounds report yields exceeding 59.5% with HPLC purity >99.5% , though specific data for this compound remain proprietary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume